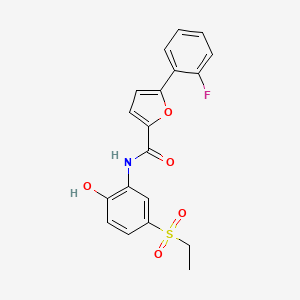
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as AIA and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammatory processes and cancer cell growth. Additionally, AIA has been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide can have various biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes that are involved in inflammatory processes. Additionally, AIA has been found to induce apoptosis in cancer cells and inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide in lab experiments is its potential for use in the development of new anti-inflammatory and anti-cancer treatments. Additionally, this compound has been found to have low toxicity, which makes it a safer option for use in lab experiments. However, one limitation of using AIA in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide. One potential direction is the further study of its anti-inflammatory and anti-cancer properties. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of AIA and its potential applications in scientific research.
In conclusion, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the mechanism of action of AIA and its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide has been achieved using various methods. One of the most common methods involves the reaction of 2-acetyl-1H-isoquinoline with N-(1-phenylethyl)acetamide in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in a solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions. Additionally, this compound has been found to have potential applications in the field of cancer research. Studies have shown that AIA can inhibit the growth of cancer cells and may be a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15(17-8-4-3-5-9-17)22-21(25)14-20-19-11-7-6-10-18(19)12-13-23(20)16(2)24/h3-13,15,20H,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYQSPYKIUHBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2C3=CC=CC=C3C=CN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)


![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)
![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)


![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)



![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)